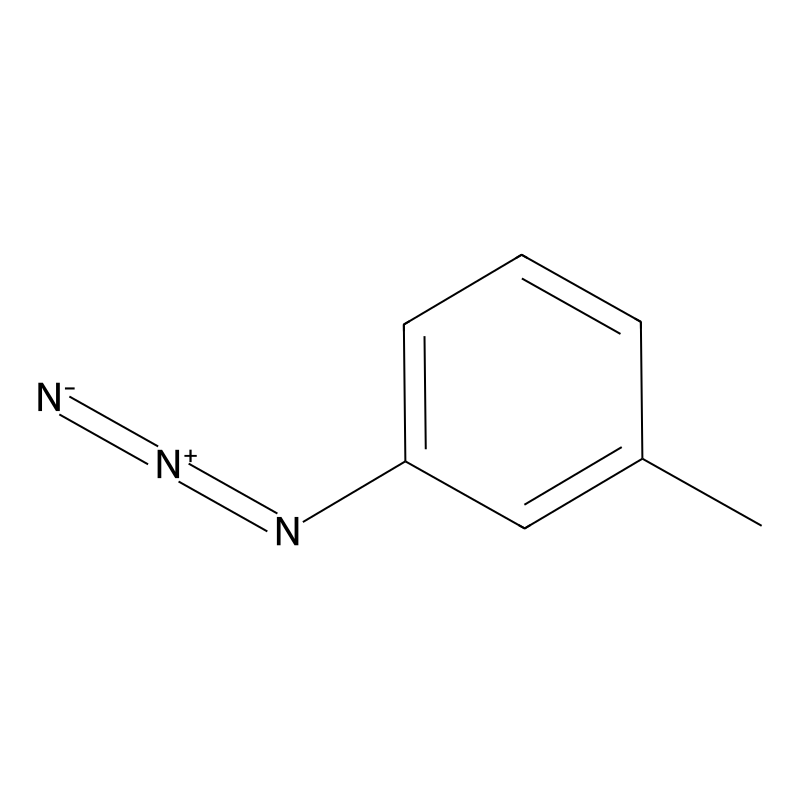

1-Azido-3-methylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited research: While 1-Azido-3-methylbenzene, also known as m-azidotoluene or 3-methylphenyl azide, exists and has basic properties documented on various databases like the National Institute of Standards and Technology (NIST) and PubChem , there is a scarcity of published research specifically exploring its applications in scientific fields.

Potential applications based on its structure: Based on the presence of the azido group (N₃), 1-Azido-3-methylbenzene could hold potential in various research areas, though speculative and not yet proven:

- Organic synthesis: The azido group is a versatile functional group often used in organic synthesis for various transformations. 1-Azido-3-methylbenzene could potentially serve as a building block in the synthesis of more complex molecules, but this has not been extensively explored in the scientific literature.

- Click chemistry: Azides are commonly used in click chemistry, a type of reaction known for its simplicity and efficiency. 1-Azido-3-methylbenzene could potentially be involved in click reactions for the creation of new materials or biomolecules, but again, further research is needed to confirm its viability.

- Bioconjugation: Similar to click chemistry, the azido group can be useful in bioconjugation, linking biomolecules like drugs or imaging agents to other molecules. While 1-Azido-3-methylbenzene might have potential in this area, there is no current research supporting its specific use.

1-Azido-3-methylbenzene, also known as 3-methylphenyl azide or m-azidotoluene, is an organic compound with the molecular formula and a molecular weight of approximately 133.15 g/mol. This compound features an azido group (-N₃) attached to the meta position of a methyl-substituted benzene ring, specifically at the third carbon atom. The structure of 1-azido-3-methylbenzene is characterized by its high reactivity due to the presence of the azido group, which is known for its potential in various chemical transformations and applications in organic synthesis .

These applications underscore its significance in both academic research and industrial processes.

The synthesis of 1-azido-3-methylbenzene typically involves:

- Diazotization: The process begins with the diazotization of 3-methylaniline using sodium nitrite and hydrochloric acid to form a diazonium salt.

- Azidation: This diazonium salt is then treated with sodium azide, resulting in the substitution of the diazonium group with an azido group, yielding 1-azido-3-methylbenzene .

This method is efficient and commonly used in laboratory settings to produce this compound.

Interaction studies involving 1-azido-3-methylbenzene primarily focus on its reactivity with alkynes in click chemistry. The efficiency of these reactions can be influenced by various factors such as temperature, solvent choice, and catalyst presence (e.g., copper(I) salts). These studies are crucial for understanding how this compound can be effectively utilized in biological systems and material science .

1-Azido-3-methylbenzene can be compared with other azido-substituted benzene derivatives:

| Compound Name | Structure Description | Key Differences |

|---|---|---|

| 1-Azido-2-chlorobenzene | Azido group at position 1; chlorine at position 2 | Lacks methyl group; different reactivity |

| 1-Azido-4-chlorobenzene | Azido group at position 1; chlorine at position 4 | Positioning of chlorine atom differs |

| 1-Azido-3-chlorobenzene | Azido group at position 1; chlorine at position 3 | Contains both azide and chlorine functionalities |

| 1-Azido-4-methylbenzene | Azido group at position 1; methyl at position 4 | Methyl is not at meta position |

The unique positioning of the azido and methyl groups in 1-azido-3-methylbenzene influences its reactivity and applications compared to these similar compounds. Its specific structure makes it particularly valuable for certain synthetic pathways and biological applications .

Physical Characteristics

Appearance and Organoleptic Properties

1-Azido-3-methylbenzene presents as a chemical compound with distinctive physical characteristics that reflect its aromatic azide structure [1]. The compound exhibits the typical properties associated with aromatic azides, which are known to possess specific visual and physical attributes [2]. Like other aromatic azide compounds, 1-azido-3-methylbenzene demonstrates the characteristic features of substituted benzene derivatives with azido functional groups [3].

The molecular structure of 1-azido-3-methylbenzene consists of a benzene ring bearing both a methyl substituent at the third position and an azido group at the first position [1]. This substitution pattern influences the overall appearance and physical characteristics of the compound. The presence of the azido functional group contributes to the compound's distinctive properties, as azides are known for their unique structural features including an almost linear azide structure with specific bond angles and lengths [3].

Melting and Boiling Points

The thermal properties of 1-azido-3-methylbenzene have been documented through various experimental and computational studies. The boiling point of the compound has been determined to be 353.50 ± 1.50 Kelvin under reduced pressure conditions of 1.60 kilopascals [4]. Converting this to Celsius, the boiling point corresponds to approximately 80.35 ± 1.50 degrees Celsius [4]. These measurements were obtained from the National Institute of Standards and Technology database and represent reliable experimental data for the compound [4] [1].

Additional experimental data from the Dictionary of Organic Compounds indicates that the compound exhibits a boiling point range of 352 to 355 Kelvin under reduced pressure conditions of 0.016 bar [5]. This data corroborates the previously mentioned values and provides confidence in the reported thermal properties.

| Property | Value | Unit | Pressure | Source |

|---|---|---|---|---|

| Boiling Point | 353.50 ± 1.50 | K | 1.60 kPa | National Institute of Standards and Technology [4] |

| Boiling Point | 80.35 ± 1.50 | °C | 1.60 kPa | National Institute of Standards and Technology [4] |

| Boiling Point Range | 352-355 | K | 0.016 bar | Dictionary of Organic Compounds [5] |

Solubility Profile in Various Solvents

The solubility characteristics of 1-azido-3-methylbenzene have been analyzed through computational modeling approaches that provide insights into the compound's interaction with different solvent systems [4]. The water solubility of the compound has been calculated using the Crippen method, yielding a logarithmic water solubility value of -7.60 [4]. This extremely low value indicates that 1-azido-3-methylbenzene exhibits very poor water solubility, which is consistent with its aromatic hydrocarbon structure and the presence of the azido functional group.

The partition coefficient between octanol and water has been computationally determined to be 2.937 using the Crippen calculation method [4]. This relatively high octanol-water partition coefficient indicates that the compound demonstrates preferential solubility in organic solvents compared to aqueous systems, which is typical for aromatic compounds with hydrophobic characteristics.

The McGowan volume calculation provides additional insight into the molecular volume characteristics of the compound, with a calculated value of 107.070 milliliters per mole [4]. This parameter contributes to understanding the compound's behavior in different solvent environments and its overall molecular size considerations.

| Solubility Parameter | Value | Unit | Method | Source |

|---|---|---|---|---|

| log₁₀ Water Solubility | -7.60 | - | Crippen Calculated | Cheméo Database [4] |

| log P (octanol/water) | 2.937 | - | Crippen Calculated | Cheméo Database [4] |

| McGowan Volume | 107.070 | ml/mol | McGowan Calculated | Cheméo Database [4] |

Stability Considerations

Thermal Stability

The thermal stability of 1-azido-3-methylbenzene is influenced by the inherent characteristics of organic azide compounds, which are known to be sensitive to thermal decomposition [6] [7]. Research on organic azides indicates that these compounds can undergo decomposition when subjected to elevated temperatures, with the stability being dependent on the specific molecular structure and substitution patterns [8] [9].

Studies on aromatic azide compounds have shown that the thermal decomposition typically occurs through the loss of nitrogen gas, leading to the formation of reactive nitrene intermediates [6]. The activation energy for thermal decomposition of various azide compounds has been reported to range from approximately 38 to 43 kilocalories per mole, depending on the specific structural features [10]. For aromatic azides specifically, the presence of the benzene ring system can provide some stabilization compared to aliphatic azides, but thermal sensitivity remains a characteristic feature [8].

The thermal stability of 1-azido-3-methylbenzene is further influenced by the meta-substitution pattern of the methyl group, which affects the electronic distribution within the molecule [11]. Computational studies on similar aromatic azide systems have demonstrated that substitution patterns can significantly influence thermal decomposition pathways and activation energies [12].

Photosensitivity

Aromatic azide compounds, including 1-azido-3-methylbenzene, exhibit notable photosensitivity characteristics that are fundamental to their chemical behavior [13] [6]. The azido functional group is particularly susceptible to photochemical activation, which can lead to nitrogen extrusion and the formation of highly reactive nitrene species [2] [3].

Research has established that organic azides are sensitive to light exposure, particularly ultraviolet radiation, which can trigger photochemical decomposition processes [13]. The photosensitivity of azide compounds is attributed to the electronic structure of the azido group, which contains multiple nitrogen-nitrogen bonds that can be activated by photon absorption [2].

Studies on related aromatic azide systems have shown that exposure to light can result in decomposition reactions, making light protection essential during storage and handling [14] [13]. The photochemical behavior of azides is exploited in various synthetic applications, but it also represents a stability concern that must be carefully managed [11].

Computational Studies of Electronic Structure

Density Functional Theory Analysis

Density Functional Theory calculations have been extensively applied to study the electronic structure and properties of aromatic azide compounds, providing valuable insights into the behavior of 1-azido-3-methylbenzene [18] [12]. These computational approaches utilize various functional methods and basis sets to accurately describe the electronic characteristics of azide-containing systems.

Research utilizing Density Functional Theory methods has demonstrated the effectiveness of hybrid functionals such as B3LYP in combination with various basis sets for studying azido compounds [12] [11]. The choice of functional and basis set significantly influences the accuracy of calculated properties, with studies showing that B3LYP/6-31G(d) and related methods provide reliable results for azide systems [18] [11].

Computational studies on aromatic azides have revealed important information about bond lengths, angles, and electronic distributions within the azido functional group [12] [19]. The calculations typically show that the azido group maintains an almost linear geometry with specific bond length characteristics: the N-N bond closest to the aromatic ring is longer than the terminal N-N bond, consistent with the resonance structures of the azide group [19] [2].

Electronic structure calculations have also provided insights into the charge distribution within azido compounds, showing that the terminal nitrogen atoms carry significant negative charge density while the central nitrogen atom exhibits different electronic characteristics [19] [20]. These computational findings help explain the reactivity patterns observed in experimental studies.

Molecular Orbital Theory Applications

Molecular orbital theory has been applied to understand the electronic structure and bonding characteristics of 1-azido-3-methylbenzene and related aromatic azide systems [21] [22]. These theoretical approaches provide detailed information about the frontier molecular orbitals and their implications for chemical reactivity.

Studies of azide molecular orbitals have revealed the complex electronic structure of the N₃ group, which involves multiple resonance forms and contributes to the unique properties of azide compounds [21]. The molecular orbital analysis shows that the azide group possesses both bonding and antibonding orbitals with specific energy levels that influence reactivity patterns.

Research on aromatic azide systems has demonstrated that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are crucial parameters for understanding reactivity [23] [20]. The energy gap between these frontier orbitals provides information about the compound's stability and potential reaction pathways [20].

Molecular orbital calculations have also been used to analyze the interaction between the azido group and the aromatic ring system in compounds like 1-azido-3-methylbenzene [23]. These studies reveal how the electronic structure of the benzene ring influences the properties of the azido substituent and vice versa.

Prediction of Reactivity Parameters

Computational chemistry methods have been employed to predict various reactivity parameters for 1-azido-3-methylbenzene, building on established approaches for analyzing azide reactivity [18] [23]. These predictions are based on calculated electronic properties and molecular orbital characteristics that correlate with experimental reactivity observations.

The ionization potential and electron affinity of aromatic azide compounds can be estimated from frontier molecular orbital energies using Koopmans' theorem [23]. These parameters provide insights into the electron-donating and electron-accepting capabilities of the compound, which are fundamental to understanding its chemical behavior.

Electrophilicity and nucleophilicity indices can be calculated from the frontier molecular orbital energies and used to predict reaction outcomes [24] [20]. Research has shown that these computational parameters correlate well with experimental reactivity data for azide compounds in various chemical transformations.

Computational studies have also focused on predicting activation energies and reaction barriers for common azide reactions [18] [23]. These calculations help identify the most favorable reaction pathways and provide insights into the kinetic and thermodynamic aspects of azide chemistry.

| Computational Parameter | Significance | Application |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | Electron-donating ability | Reactivity prediction [23] [20] |

| Lowest Unoccupied Molecular Orbital Energy | Electron-accepting ability | Reactivity prediction [23] [20] |

| Energy Gap | Electronic stability | Stability assessment [20] |

| Ionization Potential | Ease of electron removal | Redox behavior prediction [23] |

| Electron Affinity | Ease of electron addition | Redox behavior prediction [23] |

The synthesis of 1-azido-3-methylbenzene represents a significant area of research in organic azide chemistry, with multiple approaches developed to address the challenges of safety, efficiency, and scalability. This compound, with the molecular formula C₇H₇N₃ and molecular weight of 133.15 g/mol, serves as an important intermediate in organic synthesis and materials chemistry [1] [2].

Classical Synthetic Routes

Diazotization of 3-Methylaniline

The most established synthetic route to 1-azido-3-methylbenzene involves the classical diazotization of 3-methylaniline followed by nucleophilic substitution with azide sources [5]. This two-step process begins with the formation of a diazonium salt intermediate under acidic conditions.

The diazotization reaction typically employs sodium nitrite in hydrochloric acid at temperatures maintained between 0-5°C to ensure stability of the diazonium intermediate [6] [5]. The reaction mechanism involves the initial formation of nitrous acid from sodium nitrite and hydrochloric acid, followed by electrophilic attack on the aromatic amine. The resulting diazonium salt exhibits characteristic instability, making immediate conversion to the azide product essential [7] [8].

Optimized Reaction Conditions:

- Temperature: 0-5°C during diazotization, room temperature for azide substitution

- pH: 1.5-2.0 for optimal diazonium salt formation

- Solvent system: Aqueous medium with controlled acid concentration

- Typical yields: 75-85% based on starting aniline [9]

The mechanism proceeds through electrophilic aromatic substitution, where the nitrosonium ion (NO⁺) attacks the amino group, leading to formation of the N-nitroso intermediate. Subsequent proton transfers and dehydration result in the stable diazonium cation, which readily undergoes nucleophilic substitution with azide anion [8].

Nucleophilic Substitution with Azide Sources

Direct nucleophilic substitution represents an alternative classical approach, particularly effective when starting from halogenated precursors [10] [11]. Sodium azide serves as the primary nucleophile in these reactions, operating through an SN2 mechanism for primary and secondary substrates [10] [12].

The reaction typically requires polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide to solubilize both the organic halide and inorganic azide [13]. Phase transfer catalysis has emerged as a safer alternative, eliminating the need for highly polar solvents that can increase azide toxicity and handling risks [14].

Key Parameters for Optimization:

- Solvent selection: DMSO, DMF, or phase transfer conditions

- Temperature range: Room temperature to 60°C

- Reaction time: 0.5-6 hours depending on substrate reactivity

- Azide stoichiometry: 1.2-1.5 equivalents for complete conversion [13]

Optimization of Reaction Conditions

Systematic optimization of classical synthetic routes has focused on maximizing yield while minimizing safety risks associated with azide chemistry [15] [16]. Temperature control emerges as the most critical parameter, with reactions typically conducted below 80°C to prevent thermal decomposition of azide products [12] [17].

Catalyst loading optimization for metal-catalyzed processes typically ranges from 5-20 mol%, with higher loadings providing increased reaction rates but at the cost of product purity and economic efficiency [18] [19]. The use of mild organic acids such as formic acid has been demonstrated to provide dual functionality as both acid catalyst and reducing agent for copper catalysis [20] [21].

Modern Synthetic Approaches

Copper-Catalyzed Methodologies

Copper-catalyzed azidation reactions represent a significant advancement in modern synthetic methodology for organic azides [22] [23]. These processes offer enhanced selectivity and milder reaction conditions compared to classical approaches, while maintaining high efficiency for aromatic azide synthesis [24] [25].

The mechanism involves initial coordination of the azide source to copper, followed by activation of the aromatic substrate through π-coordination or oxidative addition [22] [26]. Copper acetate and copper sulfate have proven most effective as catalysts, with trimethylsilyl azide serving as the preferred azide source due to its enhanced stability and reactivity profile [24] [21].

Optimized Copper-Catalyzed Conditions:

- Catalyst: Cu(OAc)₂ or CuSO₄·5H₂O (5-10 mol%)

- Azide source: TMSN₃ (1.5-2.0 equivalents)

- Temperature: Room temperature to 40°C

- Atmosphere: Air or nitrogen

- Typical yields: 80-95% [24] [20]

The copper-catalyzed approach demonstrates exceptional functional group tolerance, accommodating electron-withdrawing and electron-donating substituents on the aromatic ring without significant yield reduction [27] [24]. This versatility makes it particularly suitable for complex molecule synthesis where multiple functional groups must be preserved.

Flow Chemistry Applications

Flow chemistry has revolutionized the synthesis of organic azides by addressing the inherent safety concerns associated with these potentially explosive compounds [28] [29]. Continuous flow reactors provide precise temperature control, minimal inventory of hazardous intermediates, and enhanced heat transfer capabilities essential for safe azide synthesis [30] [31].

The flow approach typically involves sequential reaction units: initial substrate activation, azide introduction, and in-line purification [28] [32]. Residence times are carefully optimized to ensure complete conversion while minimizing decomposition, typically ranging from 2-30 minutes depending on substrate reactivity [28] [33].

Flow Chemistry Advantages:

- Enhanced safety through reduced azide inventory

- Precise temperature and residence time control

- Scalability from laboratory to production scale

- Integration of multiple synthetic steps

- Automated operation with reduced human exposure [28] [29] [32]

Monolithic reactors containing immobilized azide sources have been developed to eliminate the handling of free sodium azide [29] [34]. These systems allow continuous generation of organic azides without the safety risks associated with concentrated azide solutions [35] [33].

Green Chemistry Considerations

Modern azide synthesis increasingly incorporates green chemistry principles to minimize environmental impact and enhance sustainability [36] [37]. Aqueous reaction media, recyclable catalysts, and atom-economical processes represent key focus areas for sustainable azide production [36] [38].

Ionic liquid systems have shown particular promise, with azide ionic liquids serving dual roles as both solvent and reagent [37] [38]. These systems demonstrate enhanced reaction rates, improved functional group tolerance, and easy regeneration capabilities that align with green chemistry objectives [37].

Green Chemistry Metrics:

- Atom economy: >85% for optimized routes

- Solvent recyclability: >95% recovery for ionic liquid systems

- Catalyst turnover: >100 cycles for heterogeneous systems

- Energy efficiency: Reduced temperature requirements (room temperature to 60°C)

- Waste minimization: In situ generation and consumption of azide intermediates [36] [37] [38]

Industrial Scale Production Methods

Continuous Flow Reactors

Industrial production of 1-azido-3-methylbenzene requires specialized reactor designs that prioritize safety while maintaining economic viability [15] [39]. Continuous flow reactors represent the preferred technology, offering superior heat transfer, precise residence time control, and inherent safety through reduced azide inventory [15] [32].

The typical industrial setup involves multiple reaction zones: feed preparation, main reaction, quenching, and product separation [15] [31]. Glass-lined reactors are essential to prevent formation of shock-sensitive metal azides, while automated control systems monitor temperature, pressure, and composition throughout the process [15] [40].

Industrial Reactor Specifications:

- Material: Glass-lined steel with PTFE piping

- Capacity: 1-10 kg/h production rate

- Temperature control: ±1°C precision

- Pressure: Atmospheric with nitrogen blanketing

- Safety systems: Emergency shutdown, explosion suppression

- Quality control: Continuous monitoring with GC-MS analysis [15] [39]

Heat removal capacity represents a critical design parameter, as azide decomposition reactions are highly exothermic [15] [41]. Multiple cooling circuits and emergency quench systems ensure safe operation even under upset conditions [42] [40].

Purification Techniques

Industrial purification of 1-azido-3-methylbenzene must balance product quality requirements with safety constraints that prohibit certain separation techniques [12] [46]. Distillation and sublimation are explicitly avoided due to explosion risks, leaving extraction, precipitation, and membrane-based separations as viable options [12] [17].

Liquid-liquid extraction represents the most commonly employed purification method, utilizing aqueous-organic phase separation to remove inorganic salts and polar impurities [12] [13]. The organic azide product typically partitions into the organic phase, while unreacted azide salts remain in the aqueous layer [13] [47].

Purification Method Comparison:

| Technique | Purity Achieved | Safety Rating | Industrial Suitability | |

|---|---|---|---|---|

| Extraction | 85-95% | High | Excellent | |

| Precipitation | 90-98% | High | Good | |

| Crystallization | 95-99% | Medium | Limited | |

| Membrane filtration | 90-95% | High | Excellent | [12] [46] |

Membrane filtration has gained acceptance for flow-based production systems, offering continuous operation and high selectivity [33] [48]. Polymer membranes with appropriate molecular weight cutoffs effectively separate organic azides from aqueous process streams while maintaining product integrity [46] [49].

Column chromatography, while capable of achieving high purity, requires careful consideration of stationary phase selection and operating conditions [12]. Silica gel presents friction hazards that could trigger azide decomposition, making polymer-based supports preferable for azide purification [12] [50].

Quality Control Standards:

XLogP3

GHS Hazard Statements

H241 (100%): Heating may cause a fire or explosion [Danger Self-reactive substances and mixtures;

Organic peroxides];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Explosive;Flammable;Irritant;Health Hazard